

Application Notes and Protocols for Metabolic Studies Using BAM15 in C2C12 Myotubes

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Compound of Interest

Compound Name: BAM 15

Cat. No.: B1667726

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Introduction

BAM15 is a novel small molecule mitochondrial protonophore, otherwise known as a mitochondrial uncoupler.[1][2] It functions by transporting protons across the inner mitochondrial membrane, thereby dissipating the proton motive force.[3][4] This action uncouples substrate oxidation from ATP synthesis, leading to an increase in mitochondrial respiration and energy expenditure.[1] Notably, BAM15 exhibits a high degree of mitochondrial specificity and lower cytotoxicity compared to classical uncouplers like FCCP and DNP. In C2C12 myotubes, a well-established in vitro model for skeletal muscle, BAM15 has been shown to modulate key metabolic pathways, making it a valuable tool for studying muscle metabolism and developing therapeutics for metabolic diseases such as obesity and type 2 diabetes.

Mechanism of Action and Metabolic Effects in C2C12 Myotubes

BAM15's primary mechanism of action is the uncoupling of oxidative phosphorylation, which stimulates mitochondrial respiration. This leads to a compensatory increase in the oxidation of glucose and fatty acids to meet cellular energy demands. A key mediator of these effects is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Key Metabolic Effects:

- **Increased Mitochondrial Respiration:** BAM15 treatment leads to a significant increase in basal and maximal oxygen consumption rates (OCR) in C2C12 myotubes.
- **Enhanced Glucose Uptake:** BAM15 stimulates both insulin-independent and insulin-dependent glucose uptake. This is achieved through the AMPK-dependent activation of AS160, which promotes the translocation of GLUT4 transporters to the plasma membrane.
- **Increased Fatty Acid Oxidation:** BAM15 enhances the oxidation of fatty acids, such as palmitate, providing an alternative energy source for the cell.
- **Improved Insulin Sensitivity:** By activating key components of the insulin signaling pathway, including AKT and AS160, BAM15 improves insulin sensitivity in C2C12 myotubes.

Quantitative Data Summary

The following tables summarize the quantitative effects of BAM15 treatment in C2C12 myotubes as reported in various studies.

Table 1: Effects of BAM15 on Cell Viability and Mitochondrial Respiration

Parameter	Concentration	Treatment Duration	Result	Reference
Cell Viability	Up to 100 μ M	16 hours	No significant change	
Caspase 3/7 Activity	Up to 40 μ M	16 hours	No significant increase	
Basal Oxygen Consumption Rate	20 μ M	16 hours	Increased	
Maximal Oxygen Consumption Rate	1 μ M	Acute	Similar to FCCP	
Proton Leak	20 μ M	16 hours	Increased	

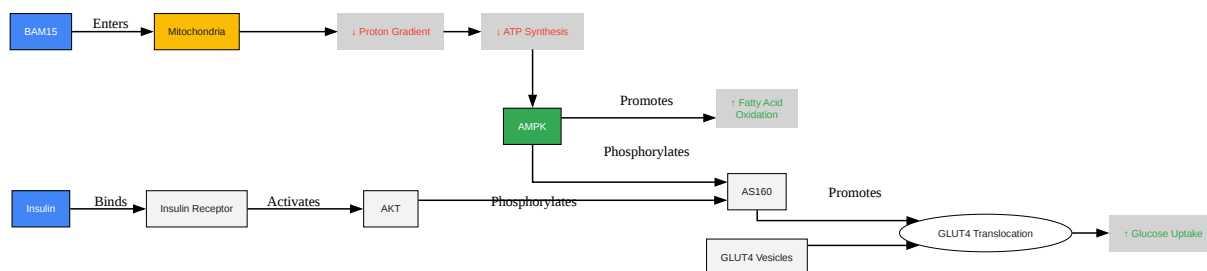
Table 2: Effects of BAM15 on Glucose Metabolism

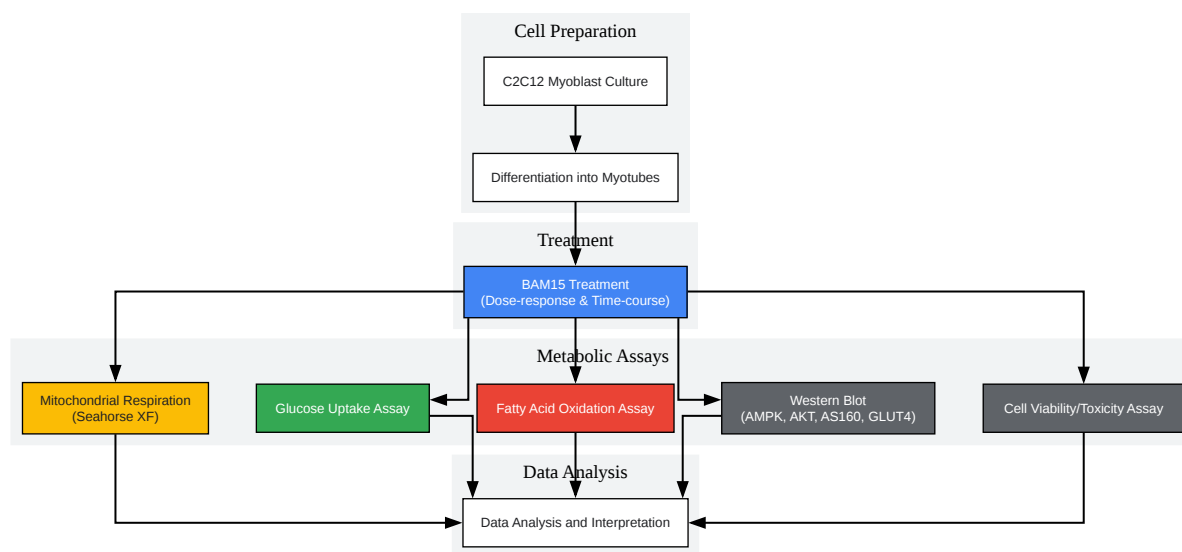
Parameter	Concentration	Treatment Duration	Result	Reference
Glucose Uptake (Insulin-independent)	6.25 μ M	16 hours	Significantly increased	
Glucose Uptake (Insulin-dependent)	25 μ M	16 hours	2-4 fold greater than insulin alone	
GLUT4 Translocation	Not specified	16 hours	Increased	
p-AMPK (T172)	Not specified	16 hours	Increased	
p-AKT (T308/S473)	Not specified	16 hours	Increased (in the presence of insulin)	
p-AS160 (T642)	Not specified	16 hours	Increased	

Table 3: Effects of BAM15 on Fatty Acid Oxidation

Parameter	Concentration	Treatment Duration	Result	Reference
[1-14C]palmitate oxidation	Not specified	16 hours	Increased	

Signaling Pathway and Experimental Workflow Diagrams





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References

- 1. Culture, Differentiation and Transfection of C2C12 Myoblasts [en.bio-protocol.org]

- 2. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β -oxidation assay [macdougald.lab.medicine.umich.edu]
- 4. benchchem.com [benchchem.com]
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